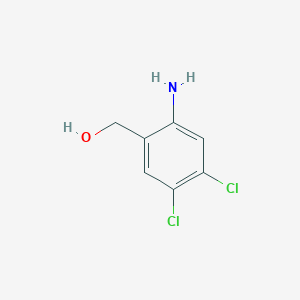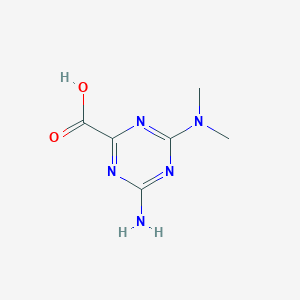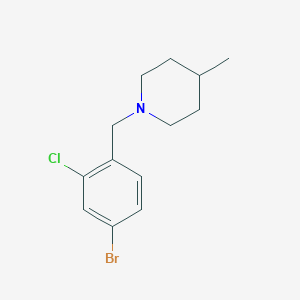
1-(4-Bromo-2-chlorobenzyl)-4-methylpiperidine
Vue d'ensemble
Description
The compound “1-(4-Bromo-2-chlorobenzyl)pyrrolidine hydrochloride” is similar to the one you’re asking about . It has a molecular weight of 311.05 and is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene”, has been analyzed . Its molecular weight is 191.453 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Bromo-2-chloro-1-methoxybenzene”, have been analyzed . It has a molecular weight of 191.452 .Applications De Recherche Scientifique
-
Scientific Field: Organic Chemistry
- Application : This compound is used in the synthesis of new heterocyclic compounds .
- Method of Application : The compound is designed using 5-bromo-2-chlorobenzoic acid as the starting material . It is then characterized by single crystal X-ray crystallography, 1H NMR and IR spectroscopy .
- Results : The compound was successfully synthesized and characterized .
-
Scientific Field: Medicinal Chemistry
- Application : A similar compound, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has been studied for its antimicrobial and antiproliferative activities .
- Method of Application : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
- Results : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
Safety And Hazards
Propriétés
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]-4-methylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClN/c1-10-4-6-16(7-5-10)9-11-2-3-12(14)8-13(11)15/h2-3,8,10H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXBMBMABDJTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorobenzyl)-4-methylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
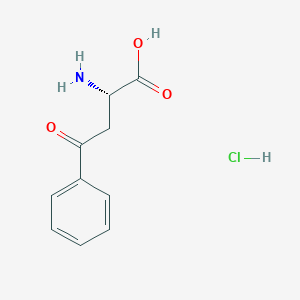
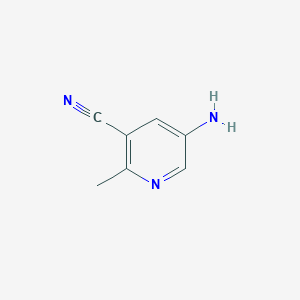
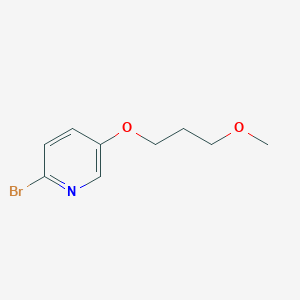
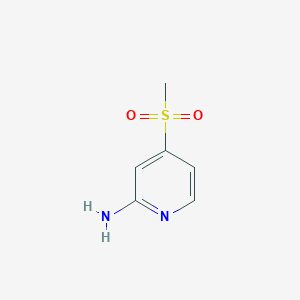
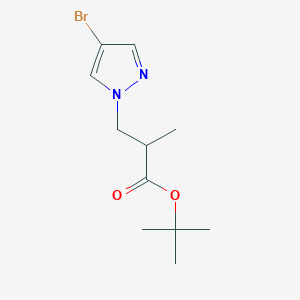
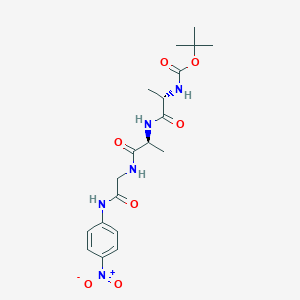
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
![6-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1381200.png)
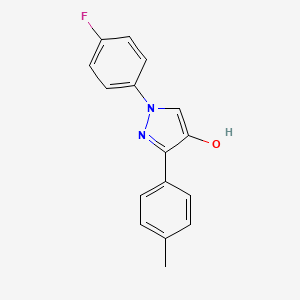
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)

